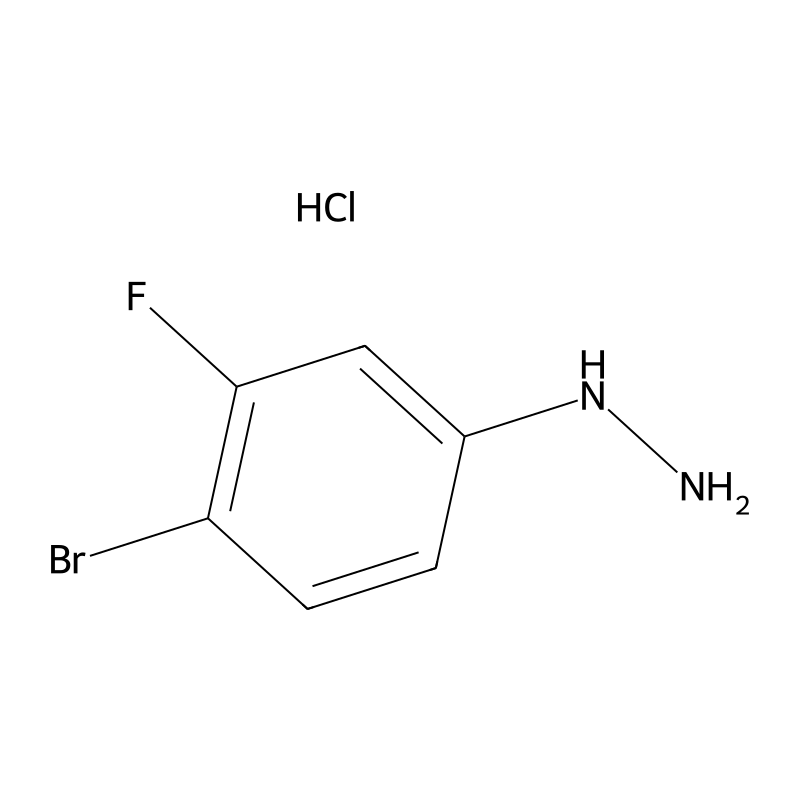

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol. It is characterized by the presence of a hydrazine functional group, which consists of two nitrogen atoms connected by a single bond, and is substituted with a bromine atom at the para position and a fluorine atom at the meta position on the phenyl ring. This compound is typically encountered in its hydrochloride form, which enhances its solubility in water and facilitates its application in various

Potential applications based on its structure

The presence of the hydrazine functional group suggests potential applications in organic synthesis, particularly in the formation of hydrazones. Hydrazones are a class of organic compounds with various applications in medicinal chemistry and materials science . However, further research is needed to determine the specific reactivity and utility of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride in this context.

Research availability

While (4-Bromo-3-fluorophenyl)hydrazine hydrochloride can be purchased from some chemical suppliers, there is no scientific literature readily available detailing its research applications. This suggests the compound may be relatively new or have limited research focus thus far.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

- Reduction Reactions: The hydrazine moiety can undergo reduction to form amines, which are valuable in pharmaceuticals and agrochemicals .

Research indicates that (4-Bromo-3-fluorophenyl)hydrazine hydrochloride exhibits notable biological activity. It has been studied for its potential as an antitumor agent, showing efficacy against various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and inhibition of cellular proliferation. Additionally, this compound may have applications in neuropharmacology due to its interaction with neurotransmitter systems .

Several synthesis methods have been developed for (4-Bromo-3-fluorophenyl)hydrazine hydrochloride:

- Direct Hydrazination: The compound can be synthesized by reacting 4-bromo-3-fluoroaniline with hydrazine hydrate in the presence of an acid catalyst, followed by neutralization to obtain the hydrochloride salt.

- Substitution Reactions: Starting from 4-bromo-3-fluorophenol, it can be converted into the corresponding hydrazine derivative through a series of substitution reactions involving hydrazine.

- Reflux Method: A refluxing method using appropriate solvents can enhance yields and purity, allowing for the effective formation of the desired product .

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride finds applications in various fields:

- Pharmaceutical Development: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.

- Chemical Research: The compound serves as a reagent in organic synthesis and research laboratories for developing new chemical entities.

- Material Science: It may also be explored for use in developing advanced materials due to its unique chemical properties .

Studies on (4-Bromo-3-fluorophenyl)hydrazine hydrochloride have focused on its interactions with biological systems:

- Enzyme Inhibition: The compound has been evaluated for its potential to inhibit specific enzymes involved in cancer metabolism.

- Receptor Binding: Investigations into its binding affinity to neurotransmitter receptors have been conducted, suggesting possible roles in modulating neurological functions.

- Toxicological Assessments: Safety profiles have been established through various assays to determine cytotoxicity and potential side effects .

Several compounds share structural similarities with (4-Bromo-3-fluorophenyl)hydrazine hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromoaniline | Contains bromine on aniline | Lacks hydrazine functionality |

| 3-Fluoroaniline | Contains fluorine on aniline | Lacks bromine substitution |

| Phenylhydrazine | Basic structure without halogen substitutions | Simpler structure focused on hydrazine properties |

| 4-Chloro-3-fluorophenylhydrazine | Similar halogen substitutions | Chlorine instead of bromine |

| 4-Iodo-3-fluorophenylhydrazine | Contains iodine instead of bromine | Iodinated derivative with potential different reactivity |

The uniqueness of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride lies in its specific combination of bromine and fluorine substitutions, which may enhance its biological activity compared to other similar compounds. This distinct substitution pattern contributes to its potential applications in medicinal chemistry and material science .